molecular formula C15H16F3N3O B10922635 4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10922635
M. Wt: 311.30 g/mol
InChI Key: LEJZMMWYBAVYPK-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a propylamine group attached to a pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide and a suitable base.

    Attachment of the Propylamine Group: The propylamine group can be attached through a nucleophilic substitution reaction using propylamine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group or nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides, bases, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methoxyphenyl and propylamine groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)-N-propylpyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(3-methoxyphenyl)-N-propyl-6-methylpyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, which may affect its electron-withdrawing properties and reactivity.

    4-(3-methoxyphenyl)-N-propyl-6-chloropyrimidin-2-amine: Contains a chlorine atom instead of a trifluoromethyl group, which may influence its chemical stability and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine makes it unique compared to similar compounds. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. This makes the compound particularly valuable in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C15H16F3N3O

Molecular Weight

311.30 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H16F3N3O/c1-3-7-19-14-20-12(9-13(21-14)15(16,17)18)10-5-4-6-11(8-10)22-2/h4-6,8-9H,3,7H2,1-2H3,(H,19,20,21)

InChI Key

LEJZMMWYBAVYPK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC

Origin of Product

United States

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